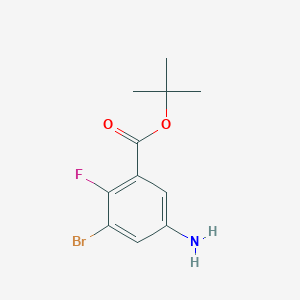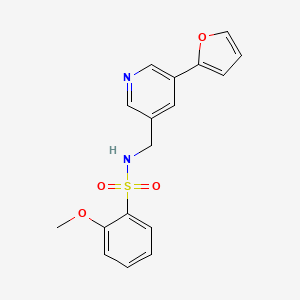![molecular formula C16H11F3N2O2 B2592298 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime CAS No. 303740-84-3](/img/structure/B2592298.png)
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has shown promise in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime is not fully understood. However, it has been shown to interact with various molecular targets, including protein kinases, phosphodiesterases, and histone deacetylases. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has poor bioavailability, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the use of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime in scientific research. One direction is the development of more potent and selective analogs of the compound for use as therapeutic agents. Another direction is the study of the compound's effects on other signaling pathways and molecular targets. Additionally, the compound's potential as a tool compound for the study of various biological processes should be further explored.
Méthodes De Synthèse
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime is synthesized through a multi-step process involving several chemical reactions. The first step involves the conversion of 3-nitrobenzaldehyde to 3-nitrobenzyl bromide. This is followed by the reaction of 3-nitrobenzyl bromide with 3-(trifluoromethyl)aniline to form 1-[3-(trifluoromethyl)benzyl]-3-nitrobenzene. The final step involves the reduction of 1-[3-(trifluoromethyl)benzyl]-3-nitrobenzene to 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime.
Applications De Recherche Scientifique
1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime has been used in various fields of scientific research. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool compound for the study of various biological processes, including protein-protein interactions, enzyme activity, and signal transduction pathways.
Propriétés
IUPAC Name |
3-nitroso-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)11-5-3-4-10(8-11)9-21-13-7-2-1-6-12(13)14(20-23)15(21)22/h1-8,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWLGDJMTQWHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)C(F)(F)F)O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2592215.png)
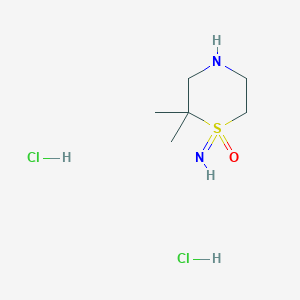
![(3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2592218.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2592220.png)


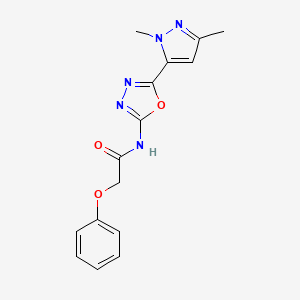
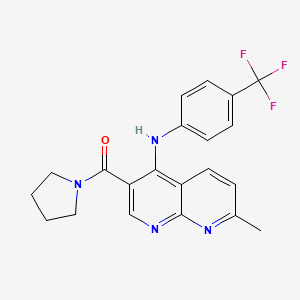
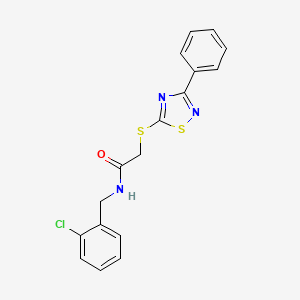
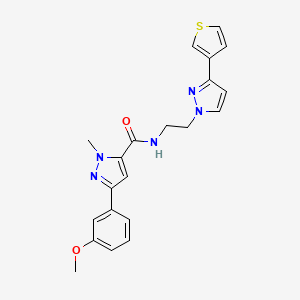
![3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2592233.png)

